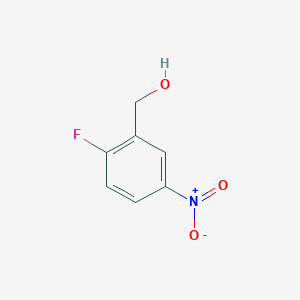
(2-Fluoro-5-nitrophenyl)methanol
Cat. No. B151165
Key on ui cas rn:
63878-73-9
M. Wt: 171.13 g/mol
InChI Key: IFIOUOYJVOSTFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04873238
Procedure details


Sodium borohydride (15.0 g, 0.397 mol) was added portionwise to a 0° C. solution of 2-fluoro-5-nitrobenzaldehyde (82.4 g, 0.487 mol) in anhydrous methanol (1 L). The reaction mixture was stirred at 0° C. for 0.5 hours and was quenched by adding 1N hydrochloric acid solution (500 mL), which resulted in a pH range of between 4 and 5. The product, which precipitated out when methanol was removed, was collected by filtration. To obtain additional product, the filtrate was extracted with ether (4×500 mL). The ether layer was washed with brine and dried to give crude material which was combined with the other material and recrystallized from ethyl acetate in petroleum ether to give 1-fluoro-2-hydroxymethyl-4-nitrobenzene (69.4 g, 0.406 mol, 83%, mp 50°-53° C.). This material was dissolved in ethyl acetate (1 L) and treated with stannous chloride dihydrate (451 g, 1.99 mol) at reflux temperature for 24 hours. The reaction mixture was poured into ice water (1.5 L), basified using 2.5N sodium hydroxide solution to pH 9, and extracted with ethyl acetate (4×1 L), which was washed with brine and dried. Removal of ethyl acetate gave 3-hydroxymethyl-4-fluoroaniline (34.2 g, 60%, mp 80°-84° C.; Tani et al., Chem. Pharm. Bull. 30, 3530, 1982: mp 95°-98° C.).



Yield
83%
Identifiers


|
REACTION_CXSMILES
|
[BH4-].[Na+].[F:3][C:4]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:5]=1[CH:6]=[O:7]>CO>[F:3][C:4]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:5]=1[CH2:6][OH:7] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
|
|
Quantity
|
82.4 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=O)C=C(C=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at 0° C. for 0.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was quenched
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding 1N hydrochloric acid solution (500 mL), which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulted in a pH range of between 4 and 5
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product, which precipitated out when methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To obtain additional product
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the filtrate was extracted with ether (4×500 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The ether layer was washed with brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give crude material which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from ethyl acetate in petroleum ether
|
Outcomes


Product
Details
Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=C(C=C1)[N+](=O)[O-])CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.406 mol | |
| AMOUNT: MASS | 69.4 g | |
| YIELD: PERCENTYIELD | 83% | |
| YIELD: CALCULATEDPERCENTYIELD | 83.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
